molecular formula C19H12BrClO6 B2540841 2-(4-chlorophenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 941943-90-4

2-(4-chlorophenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2540841
CAS No.: 941943-90-4
M. Wt: 451.65
InChI Key: XAECEVSPWIVEJS-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromene core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions.

    Introduction of the bromo group: The bromo group can be introduced via bromination using reagents like bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Methoxylation: The methoxy group can be added through methylation using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the chlorophenyl group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst.

    Esterification: The final step involves esterification to form the carboxylate ester, typically using an alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-chlorophenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.

    Modulating signaling pathways: Affecting cellular signaling pathways that regulate various physiological functions.

    Inducing cellular responses: Triggering cellular responses such as apoptosis, cell cycle arrest, or immune modulation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate: Lacks the methoxy group, which may affect its chemical properties and biological activities.

    2-(4-chlorophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate:

    2-(4-chlorophenyl)-2-oxoethyl 6-bromo-8-methoxy-2H-chromene-3-carboxylate: Lacks the oxo group, which may alter its chemical behavior and interactions.

Uniqueness

2-(4-chlorophenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of multiple functional groups that contribute to its diverse chemical reactivity and potential applications. The combination of the chlorophenyl, bromo, and methoxy groups makes it a versatile compound for various scientific research and industrial purposes.

Properties

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 6-bromo-8-methoxy-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrClO6/c1-25-16-8-12(20)6-11-7-14(19(24)27-17(11)16)18(23)26-9-15(22)10-2-4-13(21)5-3-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAECEVSPWIVEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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